molecular formula C11H13NO B12968877 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Cat. No.: B12968877
M. Wt: 175.23 g/mol
InChI Key: AMQZXPNIOCZIKR-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde is a chemical reagent for research use only. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized in scientific literature for its significant biological potential . THIQ-based compounds are investigated across various research fields, including neuroscience and oncology . Some endogenous THIQ derivatives have been studied for their neuroprotective properties, with mechanisms that may include free radical scavenging and Monoamine Oxidase (MAO) inhibition . In contrast, other synthetic THIQ analogs are being explored for their potential to inhibit pathways relevant to cancer, such as the NF-κB signaling cascade . The specific aldehyde functional group on this compound makes it a valuable synthetic intermediate for further chemical modifications and development of novel molecules for pharmacological research. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-6-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-3,6,8H,4-5,7H2,1H3

InChI Key

AMQZXPNIOCZIKR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=C2)C=O

Origin of Product

United States

Preparation Methods

Cyclization to Form the Tetrahydroisoquinoline Core

The core structure is typically synthesized by intramolecular cyclization of N-acyl derivatives of β-phenylethylamine or related amines. Key methods include:

Introduction of the Aldehyde Group at the 6-Position

Selective formylation or oxidation is employed to install the aldehyde group at the 6-position of the tetrahydroisoquinoline ring:

  • Vilsmeier-Haack formylation : Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), this reagent system introduces the formyl group regioselectively at the aromatic ring, typically at position 6.

  • Selective oxidation : Post-cyclization oxidation methods can be used to convert methyl or other substituents at the 6-position into the aldehyde functionality.

Optimization of Reaction Conditions

Key parameters optimized during synthesis include:

  • Temperature control : Maintaining moderate temperatures prevents over-oxidation of the aldehyde group and ensures regioselectivity.

  • Catalyst stoichiometry : Precise amounts of Lewis acids like AlCl₃ or dehydrating agents such as POCl₃ are critical for high yield and selectivity.

  • Solvent choice : Solvents like dichloromethane, 1,2-dichlorobenzene, or tetrahydrofuran (THF) are selected based on solubility and reaction kinetics.

  • Reaction time : Optimized to balance conversion and minimize side reactions.

Summary Table of Preparation Methods

Step Method Reagents/Conditions Yield/Notes
1 Cyclization via Friedel-Crafts acylation N-acyl β-phenylethylamine, AlCl₃, 1,2-dichlorobenzene, 378 K High yield; regioselective ring closure
2 Condensation and reduction Amine + aldehyde, reducing agent (e.g., NaBH₄) Multi-step; forms tetrahydroisoquinoline core
3 Acid-catalyzed cyclization Toluene-p-sulfonic acid, DCM, rt, 30 min 90–97% yield; mild conditions
4 Formylation (Vilsmeier-Haack) POCl₃, DMF, controlled temperature Selective aldehyde introduction at C-6
5 Selective oxidation Various oxidants (e.g., PCC) Converts methyl to aldehyde if needed

Additional Notes

  • The compound’s synthesis is closely related to other substituted tetrahydroisoquinolines, and methods from related derivatives can be adapted with appropriate modifications.

  • The multi-step nature of the synthesis requires careful purification at each stage to ensure high-quality final product suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can exhibit different biological activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

6-Methoxy and 6,7-Dimethoxy Derivatives
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (Similarity: 0.93) and 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (Similarity: 0.89) lack the carbaldehyde group but feature methoxy substituents at positions 6 and 7 .
  • Methoxy-substituted compounds are commonly associated with central nervous system (CNS) activity, whereas the carbaldehyde derivative may exhibit distinct reactivity in biological systems.
6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
  • This compound replaces the carbaldehyde with a methylsulfonyl group .
  • Key Differences :
    • The sulfonyl group increases molecular weight (211.28 g/mol) and density (1.213 g/cm³), likely improving stability but reducing electrophilicity.
    • Sulfonyl derivatives are often used as enzyme inhibitors due to their strong electron-withdrawing effects, contrasting with the aldehyde’s role in nucleophilic addition reactions.
Methyl 2-Benzyl-5-Chloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate
  • Features a benzyl group at position 2, a chlorine at position 5, and a methyl ester at position 6 .
  • Key Differences: The ester group is less reactive than a carbaldehyde, limiting its utility in dynamic covalent chemistry.

Physicochemical Properties

Property 2-Methyl-6-carbaldehyde 6-Methoxy Derivative 6-(Methylsulfonyl)
Molecular Weight (g/mol) ~189.24 (estimated) 177.22 211.28
Density (g/cm³) ~1.1 (estimated) N/A 1.213
Key Functional Group Carbaldehyde Methoxy Methylsulfonyl
Reactivity High (electrophilic) Low Moderate (electron-withdrawing)

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde (THIQ) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H11NC_{10}H_{11}N with a molecular weight of approximately 145.20 g/mol. The compound features a tetrahydroisoquinoline core, which is known for its pharmacological potential.

PropertyValue
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
IUPAC NameThis compound
Canonical SMILESCC1=CC2=C(C=C1)C(=NC=N2)C(=O)C

Anticancer Properties

Research has demonstrated that THIQ derivatives exhibit significant cytotoxic effects against various cancer cell lines. In one study evaluating the cytotoxicity of tetrahydroisoquinoline derivatives against human cancer cells (HeLa, PC3, MCF-7), it was found that certain derivatives displayed selective anticancer properties. Specifically, compounds with substitutions at the C-6 position showed enhanced activity against prostate (PC3) and cervical (HeLa) cancer cell lines .

The mechanism by which THIQ exerts its biological effects often involves interaction with specific molecular targets such as enzymes and receptors. For instance, THIQ analogs have been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. The structural variations in THIQ derivatives can significantly influence their binding affinity and activity against these targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the tetrahydroisoquinoline scaffold can lead to varying degrees of biological activity. For example, the introduction of electron-donating or withdrawing groups at specific positions on the isoquinoline ring can enhance or diminish anticancer activity. A notable finding is that compounds with a methoxy group at the 7-position tend to exhibit improved potency against certain cancer cell lines compared to their unmodified counterparts .

Case Study 1: Cytotoxicity Evaluation

In a study focusing on the cytotoxic effects of THIQ derivatives against A2780 ovarian carcinoma cells, it was reported that specific enantiomers exhibited IC50 values ranging from 5.4 to 17.2 μM. The most active compound induced significant mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production . This suggests that THIQ derivatives may trigger apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial properties of THIQ compounds derived from natural products like Nelumbo nucifera. These compounds demonstrated significant inhibitory effects against various bacterial strains, indicating their potential as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, AlCl₃-catalyzed intramolecular Friedel-Crafts acylation in 1,2-dichlorobenzene at 378 K can yield the tetrahydroisoquinoline core . Alternative routes include formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the aldehyde group at position 6, as seen in related quinoline derivatives . Key optimizations involve controlling temperature (to prevent aldehyde oxidation) and stoichiometric ratios of catalysts like AlCl₃ to ensure regioselectivity.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : The aldehyde proton (CHO) appears as a singlet near δ 9.8–10.0 ppm. Methyl groups (e.g., C2-CH₃) show signals at δ 1.1–1.3 ppm (doublet due to coupling with adjacent protons) .
  • IR : Stretching vibrations at ~1700–1730 cm⁻¹ confirm the aldehyde (C=O) and tetrahydroisoquinoline backbone .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π bonds). Refinement using riding models for H-atoms (d(C–H) = 0.93–0.97 Å) ensures structural accuracy .

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